3-(Aminomethyl)-2,2-dimethylcyclobutan-1-ol hydrochloride
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Overview
Description
Aminomethyl compounds are a class of organic compounds that contain an aminomethyl functional group (-CH2NH2). They are derived from methyleneamine . They are used in various fields including pharmaceuticals, agrochemicals, and material science .
Synthesis Analysis
The synthesis of aminomethyl compounds often involves the reaction of amines with carbonyl compounds to form imines . The specific synthesis process for “3-(Aminomethyl)-2,2-dimethylcyclobutan-1-ol hydrochloride” is not available in the sources I have access to.Molecular Structure Analysis
The molecular structure of aminomethyl compounds can vary greatly depending on the specific compound. For example, Tris or tris(hydroxymethyl)aminomethane is an organic compound with the formula (HOCH2)3CNH2 .Chemical Reactions Analysis
Amines, including aminomethyl compounds, can undergo a variety of chemical reactions. They can react with acid chlorides to form amides . They can also react with ketones and aldehydes to form imines .Physical and Chemical Properties Analysis
The physical and chemical properties of aminomethyl compounds can vary greatly depending on the specific compound. For example, Methyl 3-(aminomethyl)benzoate hydrochloride is a solid at room temperature, has a boiling point of 179-181°C, and is 99% pure .Scientific Research Applications
Sustainable Polymers and Fuels
5-Hydroxymethylfurfural (HMF) and its derivatives, including compounds related to 3-(Aminomethyl)-2,2-dimethylcyclobutan-1-ol hydrochloride, have shown promising applications in creating sustainable polymers and fuels from plant biomass. These compounds serve as versatile platform chemicals that could replace non-renewable hydrocarbon sources, significantly impacting the production of monomers, polymers, and fuels in a more sustainable manner (Chernyshev, Kravchenko, & Ananikov, 2017).
Drug Metabolism Studies
Studies on methylated arsenicals, similar in chemical behavior to chlorinated and brominated organic compounds, have provided insights into the metabolism of drugs and environmental contaminants. These studies help understand how compounds like this compound are metabolized in the body and their potential health impacts, guiding safer drug design and environmental health assessments (Cohen et al., 2006).
Electrochemical Technologies
Research on room-temperature haloaluminate ionic liquids and mixtures has advanced electrochemical technologies, such as electroplating and energy storage, where compounds with structures similar to this compound play a crucial role. These studies pave the way for developing new materials and technologies for batteries, supercapacitors, and electroplating industries, enhancing performance and sustainability (Tsuda, Stafford, & Hussey, 2017).
Bioorganometallic Chemistry
In the field of bioorganometallic chemistry, compounds like molybdocene dichloride demonstrate significant catalytic properties and antitumor activities. Research in this area reveals the potential of structurally complex compounds, including this compound, in developing new catalytic agents and anticancer drugs, highlighting the interplay between organic chemistry and biology (Waern & Harding, 2004).
Environmental Remediation
Research on the removal of pharmaceuticals and persistent organic pollutants from water demonstrates the utility of compounds like this compound in environmental remediation. These studies explore cleaner, more efficient methods to tackle pollution, offering pathways to mitigate environmental impacts and safeguard human health (Prasannamedha & Kumar, 2020).
Mechanism of Action
Target of Action
The compound “3-(Aminomethyl)-2,2-dimethylcyclobutan-1-ol hydrochloride” is also known as Ganfeborole (GSK 3036656) . It primarily targets the Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS) . LeuRS is an essential enzyme for protein synthesis in Mycobacterium tuberculosis .
Mode of Action
Ganfeborole interacts with its target, LeuRS, by inhibiting its function . LeuRS has two catalytic sites, an aminoacylation site, which charges tRNA^Leu with leucine, and an editing or proof-reading site that hydrolyses incorrectly charged tRNA^Leu . Ganfeborole inhibits LeuRS, thereby disrupting protein synthesis in Mycobacterium tuberculosis .
Biochemical Pathways
The inhibition of LeuRS by Ganfeborole affects the protein synthesis pathway in Mycobacterium tuberculosis . This disruption in protein synthesis leads to the bactericidal effect of the compound, thereby helping in the treatment of tuberculosis .
Pharmacokinetics
It is known that the compound shows potent inhibition of mtb leurs and in vitro antitubercular activity . It is also highly selective for the Mtb LeuRS enzyme
Result of Action
The primary result of Ganfeborole’s action is its bactericidal effect on Mycobacterium tuberculosis . By inhibiting LeuRS and disrupting protein synthesis, Ganfeborole prevents the growth and proliferation of Mycobacterium tuberculosis, thereby aiding in the treatment of tuberculosis .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(aminomethyl)-2,2-dimethylcyclobutan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(2)5(4-8)3-6(7)9;/h5-6,9H,3-4,8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAOMRSGVDEODW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1O)CN)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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